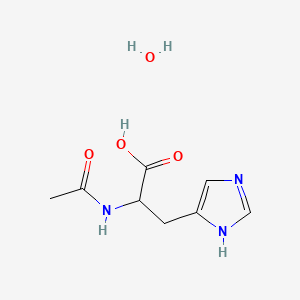

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

Beschreibung

Eigenschaften

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1: Laboratory Synthesis Parameters

| Parameter | Value/Range | Role |

|---|---|---|

| Solvent | Water | Dissolves reactants |

| Base | Sodium bicarbonate | Activates amino group |

| Acetylating Agent | Acetic anhydride | Introduces acetamido group |

| Temperature | 0–25°C | Controls reaction rate |

| Yield (Crude) | 70–85% | Depends on purification |

Industrial Production

Scaled-up synthesis optimizes yield and purity through:

Continuous Flow Reactors :

Enables precise control of temperature and reagent mixing, reducing degradation.-

- Crystallization : Repeated recrystallization from water/ethanol mixtures removes unreacted histidine and acetic acid.

- Chromatography : Ion-exchange or reversed-phase HPLC ensures ≥98% purity for pharmaceutical applications.

Table 2: Industrial vs. Laboratory Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–100 g | 1–100 kg |

| Reaction Time | 2–4 hours | 1–2 hours (continuous flow) |

| Yield (Purified) | 60–75% | 80–90% |

| Key Equipment | Round-bottom flask | Continuous flow reactor |

Critical Analysis of Synthetic Routes

Byproducts :

Excess acetic anhydride may hydrolyze to acetic acid, requiring neutralization and removal during workup.

Trace imidazole ring oxidation products are detected at elevated temperatures (>30°C).-

- pH Control : Maintaining pH 8–9 during acetylation minimizes hydrolysis.

- Low Temperature : Prevents racemization of the chiral center in histidine.

Hydration State Management

The hydrate form is stabilized by:

- Crystallization from Water : Ensures consistent monohydrate formation.

- Lyophilization : Freeze-drying aqueous solutions retains the hydrate structure.

Quality Control

-

Parameter Requirement Method Purity ≥98% HPLC Water Content 5–8% (hydrate) Karl Fischer titration Heavy Metals ≤10 ppm ICP-MS

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield various histidine analogs .

Wissenschaftliche Forschungsanwendungen

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate involves its interaction with specific enzymes and receptors in the body. The imidazole ring plays a crucial role in binding to these molecular targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor function .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: (2S)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

- Synonyms: N-Acetyl-L-histidine monohydrate, Ac-His-OH·H₂O

- CAS No.: 213178-97-3

- Molecular Formula : C₈H₁₃N₃O₄

- Molecular Weight : 215.21 g/mol

- Structure: Derived from L-histidine, featuring an acetylated amino group and a monohydrate .

Key Properties :

- Solubility: Polar solvents (water, methanol) due to the imidazole ring and carboxylic acid group.

- Applications : Used in cosmetics (e.g., anti-aging formulations) and biochemical research as a peptide precursor .

Comparison with Structurally Similar Compounds

Peptide Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|---|

| Palmitoyl Tripeptide-1 | 147732-56-7 | C₂₅H₄₄N₆O₄ | 504.66 g/mol | Fatty acid-modified tripeptide | Skincare (collagen synthesis) |

| Glycyl-L-Histidyl-L-Lysine | 49557-75-7 | C₁₄H₂₃N₅O₅ | 341.37 g/mol | Tripeptide with histidine core | Wound healing, anti-aging |

| Target Compound | 213178-97-3 | C₈H₁₃N₃O₄ | 215.21 g/mol | Acetylated histidine derivative | Cosmetics, biochemical research |

Analysis :

Tetrazole-Containing Derivatives

- Compound 9 :

- Compound 11: Formula: C₁₄H₁₄N₆O₂·CF₃COOH MW: 297.24 g/mol (free acid) Features: Tetrazole ring, imidazole-propanoic acid backbone.

Comparison :

Indole-Containing Analog (Tryptophan Derivative)

- Compound: 2-Acetamido-3-(1H-indol-3-yl)propanoic acid (Tryptophan Related Compound B) CAS: Not specified Formula: C₁₃H₁₄N₂O₃ MW: 246.27 g/mol Features: Indole ring replaces imidazole.

Analysis :

NSAID Propanoic Acid Derivatives

| Compound (NSAID) | Key Features | Applications |

|---|---|---|

| Ibuprofen | Arylpropanoic acid, anti-inflammatory | Pain relief |

| Naproxen | Methoxynaphthyl group | Chronic inflammation |

| Target Compound | Imidazole, acetylated amino acid | Cosmetics, research |

Comparison :

- NSAIDs share a propanoic acid backbone but lack the imidazole and acetyl groups.

Histidine Derivatives and Salts

- L-Histidine Hydrochloride Monohydrate (): Formula: C₆H₁₀ClN₃O₃ MW: 209.63 g/mol Features: Free amino group, hydrochloride salt.

Comparison :

- The hydrochloride salt enhances water solubility but reduces lipid compatibility. The target compound’s acetyl group improves membrane permeability, making it more suitable for topical formulations .

Research Implications

- Target Compound: Advantages include stability (acetyl group) and compatibility with aqueous formulations.

- Future Directions: Comparative studies on acetylated vs. non-acetylated histidine derivatives could optimize applications in drug delivery or dermatology.

Biologische Aktivität

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, with the CAS number 213178-97-3, is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₃N₃O₄

- Molecular Weight : 215.21 g/mol

- CAS Number : 213178-97-3

- Hydration State : Hydrate

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways.

Research indicates that this compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in cellular metabolism.

- Receptor Modulation : The imidazole moiety may allow for interaction with histamine receptors or other G-protein coupled receptors, potentially influencing signaling pathways.

In Vitro Studies

-

Antimicrobial Activity : A study demonstrated that this compound exhibited antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Cytotoxicity Assay : The compound was tested on various cancer cell lines using the MTT assay to evaluate its cytotoxic effects. Results indicated significant cell death at higher concentrations.

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, safety profiles must be thoroughly evaluated. Preliminary data suggest low acute toxicity; however, chronic effects remain to be studied comprehensively.

Q & A

Q. What are the recommended methods for synthesizing 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate in a laboratory setting?

- Methodological Answer : The compound is typically synthesized via acetylation of L-histidine. A common approach involves reacting L-histidine with acetic anhydride under controlled alkaline conditions (pH 8–9) at 4°C to minimize side reactions. The product is purified via recrystallization from aqueous ethanol, and hydration is confirmed by Karl Fischer titration or thermogravimetric analysis (TGA). Critical parameters include reaction temperature, stoichiometric excess of acetylating agent, and inert atmosphere to prevent oxidation of the imidazole ring .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : H NMR should display characteristic signals for the acetyl group (δ ~2.0 ppm, singlet) and imidazole protons (δ ~7.0–8.5 ppm). C NMR confirms the carbonyl (δ ~170–175 ppm) and imidazole carbons .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 215.21 (CHNO) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretching) confirm acetylation .

Q. What are the key solubility and stability considerations for this compound in aqueous solutions?

- Methodological Answer : The compound is freely soluble in water and formic acid but insoluble in ethanol (99.5%). Stability studies should monitor pH-dependent degradation:

- pH 3–6 : Optimal stability; imidazole ring remains protonated, reducing hydrolysis.

- pH >8 : Risk of deacetylation due to alkaline hydrolysis.

Use buffers like citrate (pH 3–6) for storage, and avoid prolonged exposure to light or heat (>25°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like ORTEP-III ( ) provides precise bond angles and torsion angles. For example:

- Imidazole Ring Geometry : Planarity deviations (<0.05 Å) indicate electronic effects from the acetyl group.

- Hydration Site : Locate water molecules in the lattice via difference Fourier maps.

Compare with solution-state NMR to assess conformational flexibility (e.g., imidazole ring puckering in solid vs. solution phases) .

Q. What experimental strategies are effective in analyzing the compound's role in enzyme inhibition or protein interaction studies?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () with histidine-dependent enzymes (e.g., histidine ammonia-lyase).

- Molecular Dynamics Simulations : Model interactions between the acetylated side chain and enzyme active sites (e.g., Zn coordination in metalloproteases).

- Competitive Assays : Use fluorogenic substrates to measure inhibition kinetics () .

Q. How should researchers address discrepancies in pH-dependent stability data for this compound?

- Methodological Answer : Contradictions often arise from varying buffer systems or impurities. Mitigation strategies include:

- Standardized Buffers : Use identical ionic strength (e.g., 0.1 M NaCl) across pH ranges.

- High-Purity Reagents : Remove trace metals (e.g., Fe) that catalyze degradation via chelation with EDTA.

- Multi-Technique Validation : Cross-validate stability using HPLC (retention time shifts), circular dichroism (secondary structure changes), and TGA (hydration loss patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.